molecular formula C30H24N4O3S2 B405454 ETHYL (2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405454
M. Wt: 552.7g/mol
InChI Key: SQVZNLAAOOWPDX-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound. It is characterized by the presence of multiple functional groups, including a pyrazole ring, a thiazolo[3,2-a]pyrimidine core, and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of ETHYL (2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole derivative, followed by the formation of the thiazolo[3,2-a]pyrimidine core. The final step involves the condensation of the pyrazole derivative with the thiazolo[3,2-a]pyrimidine intermediate under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the thiazolo[3,2-a]pyrimidine core.

    Condensation: The compound can participate in condensation reactions to form more complex derivatives

Scientific Research Applications

Ethyl 2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. This interaction disrupts normal cellular functions, leading to cytotoxic effects .

Comparison with Similar Compounds

Ethyl 2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

The uniqueness of ETHYL (2Z)-2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its complex structure, which combines multiple functional groups, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H24N4O3S2

Molecular Weight

552.7g/mol

IUPAC Name

ethyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H24N4O3S2/c1-3-37-29(36)25-19(2)31-30-34(27(25)23-15-10-16-38-23)28(35)24(39-30)17-21-18-33(22-13-8-5-9-14-22)32-26(21)20-11-6-4-7-12-20/h4-18,27H,3H2,1-2H3/b24-17-

InChI Key

SQVZNLAAOOWPDX-ULJHMMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)S2)C

Origin of Product

United States

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